molecular formula C11H12ClNO2S2 B1441483 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride CAS No. 91170-94-4

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride

Cat. No. B1441483
CAS RN: 91170-94-4
M. Wt: 289.8 g/mol
InChI Key: QGHLTLJQSWFYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO2S2 and a molecular weight of 289.80 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride is 1S/C11H12ClNO2S2/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride include a molecular weight of 289.80 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Agents: This compound has been proposed for use in drug development targeting bacterial infections . Its derivatives show promise due to their potential antibacterial properties.

Antitubercular Compounds: Recent studies have synthesized benzothiazole derivatives, which include 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride, as potential anti-tubercular agents .

Agricultural Applications

Pesticide Synthesis: It serves as an intermediate in the synthesis of various pesticides, including microbicides, insecticides, and herbicides .

Antifeedant and Acaricidal Activities: The compound’s derivatives are being considered for future use as antifeedants and acaricides, which can protect crops from pests .

Material Science

Organic Synthesis Intermediates: This chemical is used as an intermediate in the synthesis of heterocyclic and aromatic compounds, which are crucial in material science for creating new materials .

Chemical Synthesis

Sulfonyl Chloride Reagent: It is utilized as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds which are valuable in various chemical reactions .

Biochemistry

Biochemical Research: The compound is used in biochemical research as a building block for synthesizing more complex molecules that can interact with biological systems .

properties

IUPAC Name

2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S2/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHLTLJQSWFYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 4
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Reactant of Route 6
2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.